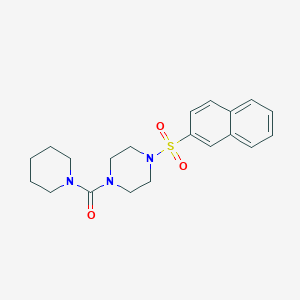

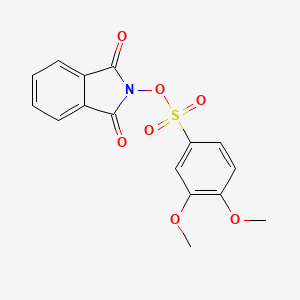

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

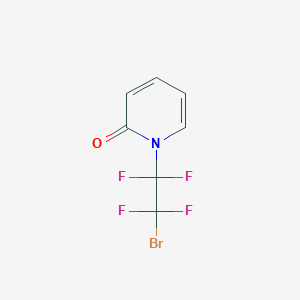

The compound "1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine" is a chemically significant molecule that appears to be related to a class of compounds that include piperazine as a core structure and naphthalene as a substituent. These compounds are of interest due to their potential applications in various fields, including analytical chemistry and pharmacology. For instance, derivatives of naphthalene sulfonate with piperazine moieties have been synthesized for use in liquid chromatography as derivatization reagents , and piperazinyl derivatives of arylsulfonyl compounds have been identified as ligands for the 5-HT(6) serotonin receptor .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a sulfonate group attached to a naphthalene moiety and a piperazine derivative. For example, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involves combining a fluorophore (naphthoxy) and a tertiary amino function (a substituted piperazine) . Another related compound, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, was synthesized and found to have high binding affinity toward the 5-HT(6) receptor .

Molecular Structure Analysis

The molecular structure of compounds in this class often includes a piperazine ring and a naphthalene sulfonate moiety. For instance, "Piperazine-1,4-diium naphthalene-1,5-disulfonate" features a piperazinium cation and a naphthalenedisulfonate anion, with crystallographic inversion centers located at the center of the piperazine ring and the midpoint of the central carbon–carbon bond in the dianion . The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds that link the cations and anions.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their ability to form derivatives through reactions with analytes, as seen in the derivatization of caproic acid using a sulfonate reagent for liquid chromatography . The derivatives formed can be analyzed using techniques such as high-performance liquid chromatography with fluorometric detection.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as O-H⋯O and N-H⋯O, can affect the compound's solubility and crystalline structure . The crystal packing and stability are often a result of intra and intermolecular interactions, including C—H⋯O and C—H⋯π interactions . These properties are crucial for the compound's application in analytical and pharmacological contexts.

Wissenschaftliche Forschungsanwendungen

Receptor Binding Affinities

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine derivatives have been identified with significant binding affinities for serotonin receptors, particularly the 5-HT(6) receptor. These compounds exhibit selective affinity, offering potential applications in studying receptor functions and developing receptor-targeted therapies (Park et al., 2011).

Antipsychotic Agent Development

Derivatives featuring the naphthalene-2-sulfonamide moiety, including those related to 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine, have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors. This property makes them promising candidates for the development of atypical antipsychotic agents, which may offer new treatments for psychiatric disorders (Park et al., 2010).

Imaging Agent Synthesis

Compounds incorporating the naphthalene-sulfonamide structure have been synthesized as potential positron emission tomography (PET) imaging agents, specifically targeting human CCR8 receptors. These agents, including carbon-11 labeled variants, could enhance the visualization of specific cellular targets in medical imaging applications (Wang et al., 2008).

Molecular Interactions in Organic Chemistry

Studies on the reactions of naphthalene derivatives with piperidine in dimethyl sulfoxide have provided insights into the formation and stability of anionic σ complexes. These findings contribute to a deeper understanding of aromatic nucleophilic substitution reactions and the factors influencing their pathways (Sekiguchi et al., 1980).

Supramolecular Chemistry

Research on salts derived from piperidine and naphthalene-sulfonic acids has revealed their potential in forming structured supramolecular assemblies. The analysis of their crystal packing and hydrogen bonding interactions can inform the design of molecular materials with specific properties (Jin et al., 2015).

Eigenschaften

IUPAC Name |

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-20(21-10-4-1-5-11-21)22-12-14-23(15-13-22)27(25,26)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNIDUJMHDFWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522929.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)